molecular formula C6H2BrCl2NO2 B1404383 1-Bromo-2,3-dichloro-4-nitrobenzene CAS No. 1804408-47-6

1-Bromo-2,3-dichloro-4-nitrobenzene

Cat. No.: B1404383
CAS No.: 1804408-47-6
M. Wt: 270.89 g/mol
InChI Key: CGBNJGINUSPUGY-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dichloro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2BrCl2NO2. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical synthesis processes due to its unique reactivity.

Preparation Methods

The synthesis of 1-Bromo-2,3-dichloro-4-nitrobenzene typically involves a series of electrophilic aromatic substitution reactions. One common method includes the nitration of 1,2-dichlorobenzene followed by bromination. The nitration process involves treating 1,2-dichlorobenzene with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The resulting product is then subjected to bromination using bromine in the presence of a catalyst such as iron or aluminum chloride .

Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial-scale production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dichloro-4-nitrobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro and halogen groups. This activation facilitates electrophilic and nucleophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in nucleophilic aromatic substitution, the nitro group stabilizes the intermediate Meisenheimer complex, promoting the substitution process .

Comparison with Similar Compounds

1-Bromo-2,3-dichloro-4-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct reactivity and make it valuable for targeted chemical synthesis.

Properties

IUPAC Name

1-bromo-2,3-dichloro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBNJGINUSPUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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